molecular formula C6H20Cl2N2O2Pt B1672161 ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum CAS No. 62928-11-4

ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum

Cat. No. B1672161
CAS RN: 62928-11-4
M. Wt: 418.2 g/mol
InChI Key: FXSKHQLAUMGYJK-UHFFFAOYSA-J
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Description

“ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum” is a compound with the molecular formula C6H20Cl2N2O2Pt . It is also known by the name “异丙铂” in Chinese . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound involves the oxidation of 二异丙胺二氯铂 (dichlorobis(isopropylamine)platinum) with hydrogen peroxide, which introduces two hydroxyl groups to form "异丙铂" .


Molecular Structure Analysis

The molecular structure of “ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum” consists of six carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one platinum atom .

Scientific Research Applications

Phase I Clinical Study of CHIP

A study by Ribaud et al. (1986) conducted a Phase I clinical study of CHIP, emphasizing its spectrum of activity similar to cis-platinum derivatives. The study highlighted CHIP's water solubility and its application in oncology, particularly for ovarian carcinoma.

Cell Cycle Phase Sensitivity

CHIP's cytotoxicity varies across different cell cycle phases. Edwards & Nias (1986) found that CHIP is most cytotoxic to cells in the early G1 phase and least toxic to late S and G1 phase cells. This finding is crucial for understanding CHIP's effectiveness in treating certain types of cancer.

Isomerization of Platinum Compounds

The study of CHIP also extends to the isomerization of related platinum compounds. Uchiyama et al. (1981) explored the reaction of platinum(II) chloride with benzonitrile, resulting in cis and trans isomers of bis(benzonitrile)dichloroplatinum(II). This research is significant in the field of inorganic chemistry, particularly in the synthesis and characterization of platinum complexes.

Blood Clearance and Platinum Complexes

CHIP's blood clearance and its comparison with other platinum complexes were studied by Thatcher et al. (2004). This research is vital for understanding the pharmacokinetics of platinum-based drugs in cancer therapy.

Synthesis and Identification of CHIP Derivatives

The synthesis of volatile perfluorinated acyl derivatives of CHIP was investigated by Cowens et al. (1983) to develop a specific, sensitive assay for CHIP. This work contributes to analytical chemistry, particularly in drug assay methodologies.

Platinum Complexes in Electrophilic Catalysis

The development of self-activating electrophilic catalysts using platinum complexes was explored by You & Gabbaï (2017). This research is significant in the field of catalysis and materials science.

properties

CAS RN

62928-11-4

Product Name

ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum

Molecular Formula

C6H20Cl2N2O2Pt

Molecular Weight

418.2 g/mol

IUPAC Name

dichloroplatinum(2+);propan-2-ylazanide;dihydrate

InChI

InChI=1S/2C3H8N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3-4H,1-2H3;2*1H;2*1H2;/q2*-1;;;;;+4/p-2

InChI Key

FXSKHQLAUMGYJK-UHFFFAOYSA-J

Isomeric SMILES

CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl

SMILES

CC(C)[NH-].CC(C)[NH-].O.O.Cl[Pt+2]Cl

Canonical SMILES

CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHIP organoplatinum compound
cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV)
cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV
dichlorobis(isopropylamine)dihydroxyplatinum IV
iproplatin
iproplatin, (OC-6-33)-isomer
JM9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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